

L-Methionine-1-13C: A Technical Guide to its Application in Metabolic Research

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Executive Summary

L-Methionine-1-13C is a stable isotope-labeled form of the essential amino acid L-methionine, where the carbon atom of the carboxyl group is substituted with the heavy isotope, ¹³C. This non-radioactive tracer has become an invaluable tool in metabolic research, enabling the precise and safe investigation of a wide array of metabolic pathways in both preclinical and clinical settings. Its application spans the quantification of protein turnover, the assessment of hepatic function, and the elucidation of complex metabolic fluxes in health and disease. This technical guide provides an in-depth overview of **L-Methionine-1-13C**, its core applications, detailed experimental protocols, and quantitative data from key studies, aimed at facilitating its effective implementation in metabolic research and drug development.

Introduction to L-Methionine-1-13C

L-Methionine-1-13C is chemically identical to its naturally occurring counterpart, L-methionine, but with an increased mass of one atomic unit due to the 13C isotope at the C-1 position of the carboxyl group. This subtle alteration allows for its differentiation from the endogenous methionine pool by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. As a stable isotope, it does not emit radiation, making it safe for use in human subjects, including vulnerable populations.



Its primary role in metabolic research is that of a tracer.[1] By introducing L-Methionine-1-13C into a biological system, researchers can track its incorporation into proteins, its catabolism, and its participation in key metabolic pathways such as transmethylation and transsulfuration. This provides a dynamic view of metabolic processes that is not achievable with conventional analytical methods.

Core Applications in Metabolic Research

The versatility of L-Methionine-1-13C allows for its application in several key areas of metabolic research:

- Protein Metabolism: It is extensively used to measure the rates of protein synthesis, breakdown, and net protein balance in various tissues.
- Hepatic Function Assessment: The L-Methionine-1-¹³C breath test is a non-invasive method
 to evaluate liver function by measuring the rate of ¹³CO₂ exhalation following administration
 of the tracer.[2][3]
- Metabolic Flux Analysis: This tracer is employed to quantify the flux through methioninedependent pathways, providing insights into cellular metabolism in diseases such as cancer.
- Transmethylation and Transsulfuration Studies: It enables the investigation of the rates of methyl group donation and the conversion of homocysteine to cysteine, respectively.[4]

Quantitative Data from In Vivo Human Studies

The following table summarizes key quantitative data from a study investigating methionine metabolism in healthy young men using a constant intravenous infusion of [1-13C]methionine.[4] The data are presented for both the postabsorptive (fasting) and fed states.



Metabolic Parameter	Postabsorptive State (µmol·kg ⁻¹ ·h ⁻¹)	Fed State (µmol·kg ⁻¹ ·h ⁻¹)
Methionine Incorporation into Protein (S)	20 ± 0.5	26 ± 2.5
Methionine Release from Protein (B)	24 ± 0.5	18 ± 2
Transmethylation (TM)	5.8 ± 0.6	14 ± 1.3
Remethylation of Homocysteine (RM)	1.8 ± 0.4	5.7 ± 0.9
Transsulfuration of Homocysteine (TS)	4.0 ± 0.4	8.3 ± 0.6

Data are presented as mean ± SE.

Experimental Protocols In Vivo Human Methionine Metabolism Study

This protocol describes a constant intravenous infusion of L-Methionine-1-13C to quantify whole-body methionine kinetics.[4]

1.1. Subject Preparation:

- Subjects should fast overnight for at least 10 hours for postabsorptive state measurements.
- For fed-state measurements, subjects receive small, isonitrogenous, isocaloric meals at regular intervals (e.g., every 20 minutes) containing a complete L-amino acid mixture.

1.2. Tracer Infusion:

- A sterile solution of L-Methionine-1-13C is infused intravenously at a constant rate for a duration of 5 hours.
- The infusion rate should be sufficient to achieve a detectable and stable isotopic enrichment in the plasma.



1.3. Sample Collection:

- Blood samples are collected at baseline and at regular intervals throughout the infusion period. Plasma is separated and stored at -80°C until analysis.
- Expired air samples are collected in gas-impermeable bags at baseline and throughout the infusion to measure ¹³CO₂ enrichment.

1.4. Sample Analysis:

- Plasma samples are analyzed for L-Methionine-1-¹³C enrichment using gas chromatographymass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
- Expired air samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using a gas isotope ratio mass spectrometer.

1.5. Data Analysis:

 The isotopic data are used in a stochastic model of amino acid metabolism to calculate the rates of methionine incorporation into protein, release from protein, transmethylation, remethylation, and transsulfuration.

L-Methionine-1-13C Breath Test for Liver Function

This non-invasive protocol assesses hepatic mitochondrial function by measuring the metabolism of L-Methionine-1-13C to 13CO₂.[2][3]

2.1. Patient Preparation:

- Patients should fast for at least 2 hours prior to the test.
- A baseline breath sample is collected before tracer administration.

2.2. Tracer Administration:

 A sterile and pyrogen-free solution of L-[1-13C]-Methionine is administered intravenously as a bolus dose (e.g., 2 mg/kg body weight).[2]



2.3. Breath Sample Collection:

Duplicate breath samples are collected at regular intervals (e.g., every 20 minutes) for a
period of 120 minutes after the dose is given.[2] Samples are collected in specialized breath
collection bags.

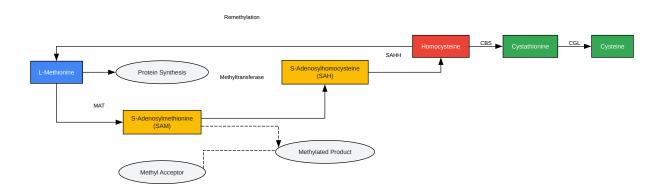
2.4. Sample Analysis:

 The ¹³CO₂ enrichment in the breath samples is analyzed using a gas isotope ratio mass spectrometer.

2.5. Data Analysis:

The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered in the expired air over the collection period. A lower recovery rate is indicative of impaired hepatic mitochondrial function.

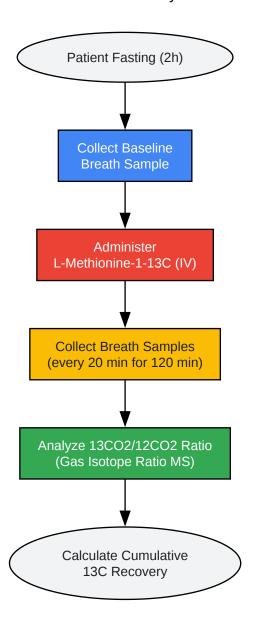
Visualizations of Metabolic Pathways and Workflows





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Caption: The central role of L-Methionine in transmethylation and transsulfuration pathways.



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Caption: Experimental workflow for the L-Methionine-1-13C breath test.

Conclusion

L-Methionine-1-13C is a powerful and safe tracer for probing the intricacies of methionine metabolism. Its application in quantitative in vivo studies and non-invasive breath tests provides researchers and clinicians with critical insights into protein dynamics and hepatic



function. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community, aiming to standardize methodologies and foster further advancements in metabolic research and its translation into clinical practice. The continued use of L-Methionine-1-13C is poised to unravel novel aspects of metabolic regulation in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.

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